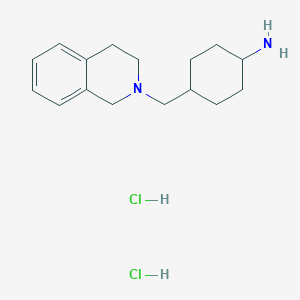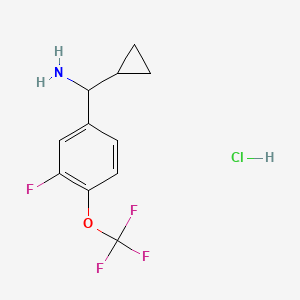
3-(3-Cyclopropoxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Cyclopropoxyphenyl)propanoic acid is an organic compound characterized by the presence of a cyclopropoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Cyclopropoxyphenyl)propanoic acid typically involves the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via the reaction of cyclopropanol with an appropriate phenyl derivative under acidic or basic conditions.
Attachment to the Phenyl Ring: The cyclopropoxy group is then attached to the phenyl ring through an electrophilic aromatic substitution reaction.
Formation of Propanoic Acid Moiety:
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts or under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(3-Cyclopropoxyphenyl)propanoic acid is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactivity and the synthesis of complex molecules.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable probe for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a lead compound for the development of new drugs. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases, including inflammatory and metabolic disorders.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for the development of advanced polymers and coatings.
Wirkmechanismus
The mechanism by which 3-(3-Cyclopropoxyphenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The cyclopropoxy group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activity. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways, affecting the overall metabolic balance.
Receptors: It can bind to receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
3-(3-Methoxyphenyl)propanoic acid: Similar structure but with a methoxy group instead of a cyclopropoxy group.
3-(3-Ethoxyphenyl)propanoic acid: Contains an ethoxy group, offering different steric and electronic properties.
3-(3-Propoxyphenyl)propanoic acid: Features a propoxy group, providing a comparison in terms of chain length and flexibility.
Uniqueness: 3-(3-Cyclopropoxyphenyl)propanoic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic characteristics. This makes it a valuable compound for exploring new chemical reactivity and biological activity, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C12H14O3 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
3-(3-cyclopropyloxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H14O3/c13-12(14)7-4-9-2-1-3-11(8-9)15-10-5-6-10/h1-3,8,10H,4-7H2,(H,13,14) |
InChI-Schlüssel |
GUPFESVMHAVQME-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=CC=CC(=C2)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)--D-2'-deoxyribofuranosyl]guanine](/img/structure/B12072748.png)
![O-[2-(3-chlorophenyl)ethyl]hydroxylamine](/img/structure/B12072752.png)



![Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(1,1-dimethylethyl)-, 1,1-dioxide](/img/structure/B12072780.png)


![N-[(3S)-2-oxothiolan-3-yl]acetamide](/img/structure/B12072795.png)
![6-[3-(2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-yloxycarbonylamino)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-4-phenylbutan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12072814.png)



